2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid 2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 603106-27-0
VCID: VC18172544
InChI: InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid

CAS No.: 603106-27-0

Cat. No.: VC18172544

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid - 603106-27-0

Specification

CAS No. 603106-27-0
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)
Standard InChI Key XOTYDECZAOQPHR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid belongs to the class of substituted phenylalanine derivatives. Its IUPAC name, 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, reflects the positions of functional groups on the aromatic ring: a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4). The canonical SMILES representation, COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl\text{COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl}, highlights the spatial arrangement critical for its stereochemical properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12ClNO3\text{C}_{10}\text{H}_{12}\text{ClNO}_3
Molecular Weight229.66 g/mol
CAS Number603106-27-0
InChI KeyXOTYDECZAOQPHR-UHFFFAOYSA-N
PubChem CID3664676

Stereochemical Considerations

While the compound’s racemic form is commonly reported, enantiomerically pure variants have been synthesized. For instance, the (S)-enantiomer (CAS 1335546-83-2) exhibits distinct physicochemical properties, as evidenced by its chiral SMILES string O=C(O)[C@@H](N)CC1=CC=C(OC)C=C1Cl\text{O=C(O)[C@@H](N)CC1=CC=C(OC)C=C1Cl} . Such stereochemical nuances may influence biological activity, though comparative studies remain limited .

Synthesis and Production

Industrial and Laboratory Routes

The synthesis typically begins with 2-chloro-4-methoxybenzaldehyde, which undergoes a Strecker amino acid synthesis or reductive amination to introduce the amino and carboxylic acid groups. Automated reactors and continuous flow systems are employed to optimize yield (reported ≥70%) and purity (>95%). Key steps include:

  • Aldol Condensation: Benzaldehyde derivatives react with nitroethane to form β-nitro intermediates.

  • Reduction: Catalytic hydrogenation converts nitro groups to amines.

  • Hydrolysis: Acidic or basic conditions cleave protecting groups to yield the free amino acid.

Purification and Characterization

Post-synthesis purification involves column chromatography (hexane:EtOAc, 3:1) and recrystallization from ethanol-water mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methoxy (δ\delta 3.75 ppm) and aromatic protons (δ\delta 6.8–7.2 ppm) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the meta position relative to the methoxy group. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 2-chloro-4-methoxy-5-nitrophenyl derivatives.

Side-Chain Modifications

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 oxidizes the amino group to a nitroso intermediate, which can be further reduced to hydroxylamine derivatives.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the carboxylic acid to a primary alcohol, enabling peptide coupling strategies.

Table 2: Common Chemical Reactions

Reaction TypeReagentsProducts
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4Nitro-substituted aromatic ring
OxidationKMnO4\text{KMnO}_4Carboxylic acid derivatives
ReductionLiAlH4\text{LiAlH}_4Alcohol or amine intermediates

Comparative Analysis with Related Compounds

Positional Isomers

Substituent position significantly impacts bioactivity. Compared to the 3-chloro-4-methoxy isomer (CAS 1335546-83-2), the 2-chloro-4-methoxy variant exhibits higher lipophilicity (clogP 1.8 vs. 1.5), enhancing membrane permeability .

Halogenation Effects

Bromo analogs (e.g., 3-bromo-4-methoxyphenyl derivatives) show enhanced cytotoxic activity (IC50_{50} 8.2 µM vs. 12.5 µM for chloro derivatives) due to increased electrophilicity .

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